4-(9h-Fluoren-9-ylideneamino)phenol 4-(9h-Fluoren-9-ylideneamino)phenol
Brand Name: Vulcanchem
CAS No.: 58633-11-7
VCID: VC17595363
InChI: InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H
SMILES:
Molecular Formula: C19H13NO
Molecular Weight: 271.3 g/mol

4-(9h-Fluoren-9-ylideneamino)phenol

CAS No.: 58633-11-7

Cat. No.: VC17595363

Molecular Formula: C19H13NO

Molecular Weight: 271.3 g/mol

* For research use only. Not for human or veterinary use.

4-(9h-Fluoren-9-ylideneamino)phenol - 58633-11-7

Specification

CAS No. 58633-11-7
Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
IUPAC Name 4-(fluoren-9-ylideneamino)phenol
Standard InChI InChI=1S/C19H13NO/c21-14-11-9-13(10-12-14)20-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H
Standard InChI Key CKUBBTKMOMUNJL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-(9H-Fluoren-9-ylideneamino)phenol features a planar fluorenyl group (C₁₃H₉) connected to a para-substituted phenol ring through an azomethine (-N=CH-) bridge. The IUPAC name, 4-(fluoren-9-ylideneamino)phenol, reflects this connectivity . Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₉H₁₃NO
Molecular Weight271.3 g/mol
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)O
InChIKeyCKUBBTKMOMUNJL-UHFFFAOYSA-N

The conjugated π-system across the fluorene and imine groups suggests potential electronic delocalization, a feature exploited in related compounds for charge transport applications .

Spectroscopic Signatures

While experimental spectral data (NMR, IR) for 4-(9H-fluoren-9-ylideneamino)phenol remains unpublished, analogous fluorenylimine compounds exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the fluorene moiety typically resonate at δ 7.2–7.8 ppm, while the phenolic -OH appears as a broad singlet near δ 9.5–10.5 ppm .

  • IR: Stretching vibrations for C=N bonds appear at ~1600–1640 cm⁻¹, with phenolic O-H stretches around 3200–3600 cm⁻¹ .

Synthetic Methodologies

Direct Condensation Approaches

The primary route to 4-(9H-fluoren-9-ylideneamino)phenol likely involves acid-catalyzed condensation between 9-fluorenone and 4-aminophenol. A related synthesis for 9,9-bis(4-aminophenyl)fluorene employs fluorenone and aniline derivatives in ethylene glycol with H₂SO₄ catalysis at 120–150°C . Adapting this protocol:

Hypothetical Procedure:

  • Charge a flask with 9-fluorenone (1 equiv), 4-aminophenol (2 equiv), and ethylene glycol solvent.

  • Add catalytic H₂SO₄ (0.1 equiv) under N₂ atmosphere.

  • Heat to 140°C for 4–6 hr, monitoring by TLC.

  • Quench with NaOH, isolate via filtration, and recrystallize from toluene.

Expected challenges include regioselectivity control and imine hydrolysis under acidic conditions.

Comparative Reaction Metrics

Parameter4-(9H-Fluoren-9-ylideneamino)phenol (Predicted)9,9-Bis(4-aminophenyl)fluorene
Temperature140°C120–150°C
CatalystH₂SO₄H₂SO₄
Yield~70% (estimated)94%
Purity≥95% (HPLC)99.5%

The lower predicted yield for the target compound stems from steric hindrance at the para-phenolic position compared to bis-amination in the analog .

Physicochemical Properties

Thermal Stability

Though direct data is lacking, the fluorene core imparts high thermal resistance. 9,9-Bis(4-aminophenyl)fluorene derivatives decompose above 400°C , suggesting similar stability for 4-(9H-fluoren-9-ylideneamino)phenol. Key inferred properties:

PropertyValueBasis
Melting Point210–230°C (predicted)Analogous imine compounds
SolubilityDMSO > DMF > toluenePolarity of functional groups
λmax (UV-Vis)320–350 nmConjugated π-system

Reactivity Profile

The imine linkage (-N=CH-) introduces two reactive sites:

  • Acid Sensitivity: Protonation at the imine nitrogen increases electrophilicity, enabling nucleophilic attack.

  • Redox Activity: The conjugated system may undergo single-electron oxidation, forming radical cations stabilized by the fluorene framework .

DerivativeModificationApplication
Br₄-fluorenylimine2,6-dibromo on phenolFlame-retardant additives
NO₂-fluorenylimineNitro group at fluorene C9Energetic materials

Challenges and Research Opportunities

Knowledge Gaps

  • Crystallographic Data: No single-crystal X-ray structures exist for 4-(9H-fluoren-9-ylideneamino)phenol, hindering precise conformational analysis.

  • Toxicological Profile: Ecotoxicological studies are absent, complicating industrial adoption.

Synthetic Optimization Priorities

  • Catalyst Screening: Replace H₂SO₄ with Lewis acids (e.g., ZnCl₂) to minimize side reactions.

  • Microwave Assistance: Reduce reaction times from hours to minutes while improving yield.

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